REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1.[Cl:15]CCCl.CC(O)C>O=P(Cl)(Cl)Cl>[Cl:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stir the slurry for 3.5 hours at 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a homogeneous dark brown solution
|
Type
|
CUSTOM
|
Details
|
Exchange the condenser for a short-path distillation head, and remove excess POCl3 under reduced pressure (ca. 10-30 torr)
|
Type
|
CUSTOM
|
Details
|
resulting in a pot temperature of 55° C
|
Type
|
CUSTOM
|
Details
|
to 70° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to 15° C.
|
Type
|
FILTRATION
|
Details
|
then filter
|
Type
|
WASH
|
Details
|
wash with i-PrOH (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
Air-dry the resulting solid overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |